N-benzyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
CAS No.: 1421533-04-1
Cat. No.: VC5439118
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421533-04-1 |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.4 |
| IUPAC Name | N-benzyl-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
| Standard InChI | InChI=1S/C17H16N4O2S/c22-17(18-8-12-4-2-1-3-5-12)21-9-14(10-21)16-19-15(20-23-16)13-6-7-24-11-13/h1-7,11,14H,8-10H2,(H,18,22) |
| Standard InChI Key | ARKSPEJAYZEUGK-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound features a 1,2,4-oxadiazole ring fused to an azetidine (four-membered nitrogen-containing ring) and substituted with a thiophen-3-yl group and a benzylcarboxamide moiety. This architecture combines three pharmacophoric elements:
-
1,2,4-Oxadiazole: A heterocyclic ring known for metabolic stability and hydrogen-bonding capabilities .
-
Azetidine: A strained ring system that enhances conformational rigidity and target selectivity.
-
Thiophene: A sulfur-containing aromatic group contributing to lipophilicity and π-π stacking interactions.
Molecular Formula and Weight
The compound has the molecular formula C₁₇H₁₆N₄O₂S and a molecular weight of 340.4 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| logP (Partition coefficient) | 2.92 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 57.35 Ų |
| Solubility (logSw) | -3.28 (poor aqueous solubility) |
Synthesis and Structural Optimization
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous 1,2,4-oxadiazole-azetidine hybrids are typically synthesized via:
-
Cyclization Reactions: Coupling azetidine precursors with preformed oxadiazole-thiophene intermediates under Ullmann or Buchwald-Hartwig conditions .
-
Curtius Rearrangement: As demonstrated in related compounds, azide intermediates may undergo thermal rearrangement to form isocyanate groups, enabling cyclization .
Structural Analogues
Comparative analysis with structurally similar compounds reveals:
-
N-Benzyl-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide (MW 285.32): Lacks the azetidine ring but shares the oxadiazole-thiophene core, exhibiting moderate logP (2.92) .
-
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide (MW 378.4): Substitutes thiophene with an ethoxyphenyl group, highlighting modular synthetic strategies .
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Effects
Based on the bioactivity of 1,2,4-oxadiazoles and azetidines, the compound may exhibit:
-
Anticancer Activity: Oxadiazoles inhibit tyrosine kinases (e.g., EGFR) by competing with ATP-binding sites, as shown in docking studies of related furopyrimidines .
-
Antimicrobial Effects: Thiophene-oxadiazole hybrids disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
-
Anti-Inflammatory Action: Azetidine carboxamides modulate NF-κB signaling in preclinical models.
Physicochemical and Pharmacokinetic Profiling
ADME Properties
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High (logP > 2.5) |
| CYP450 Inhibition | Moderate (CYP3A4 substrate) |
| Plasma Protein Binding | ~85% (albumin affinity) |
Toxicity Risks
-
hERG Inhibition: Low risk (polar surface area > 55 Ų reduces cardiotoxicity).
-
Mutagenicity: Negative (AMES test predictions for analogues) .
Future Research Directions
Priority Investigations
-
Synthetic Optimization: Develop scalable routes using flow chemistry to reduce azetidine ring strain-induced side reactions .
-
In Vitro Screening: Prioritize kinase inhibition assays (EGFR, VEGFR) and cytotoxicity profiling on HT-29/DU145 cell lines .
-
Formulation Strategies: Address poor aqueous solubility via nanoemulsions or prodrug approaches (e.g., phosphate esters).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume